molecular formula C17H25ClN2O4S B12474552 N~2~-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide

N~2~-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12474552
M. Wt: 388.9 g/mol
InChI Key: MZNSVYLYJRELLA-UHFFFAOYSA-N
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Description

N~2~-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group, a cyclohexyl group, and a methylsulfonyl group attached to an alaninamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxyaniline with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function and affecting the downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H25ClN2O4S

Molecular Weight

388.9 g/mol

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-cyclohexylpropanamide

InChI

InChI=1S/C17H25ClN2O4S/c1-12(17(21)19-14-7-5-4-6-8-14)20(25(3,22)23)15-11-13(18)9-10-16(15)24-2/h9-12,14H,4-8H2,1-3H3,(H,19,21)

InChI Key

MZNSVYLYJRELLA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC1)N(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C

Origin of Product

United States

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